

# 3-Thiopheneacrylic acid CAS number and synonyms

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## Compound of Interest

Compound Name: 3-Thiopheneacrylic acid

Cat. No.: B013031

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## A Technical Guide to 3-Thiopheneacrylic Acid

This document provides a comprehensive overview of **3-Thiopheneacrylic acid**, a heterocyclic compound of interest in various research and development fields. It details the compound's chemical identity, physicochemical properties, and its role as a synthetic intermediate. Furthermore, it outlines generalized experimental protocols for its synthesis and purification and conceptual workflows for its application in drug discovery.

## Chemical Identity and Synonyms

**3-Thiopheneacrylic acid** is a well-defined chemical entity with the Chemical Abstracts Service (CAS) number 1195-52-4.<sup>[1]</sup> It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Key Synonyms:

- 3-Thiophen-3-yl-Acrylic Acid<sup>[1]</sup>
- Thiophene-3-acrylic acid<sup>[2]</sup><sup>[3]</sup>
- (2E)-3-thiophen-3-ylprop-2-enoate<sup>[2]</sup>
- trans-**3-Thiopheneacrylic acid**<sup>[3]</sup>
- (E)-3-(thien-3-yl)acrylic acid<sup>[3]</sup>

- 3-(3-Thienyl)propenoic acid[3]
- $\beta$ -(3-Thienyl)acrylic acid[4]

It is important to distinguish this compound from its isomer, 3-(2-Thienyl)acrylic acid (CAS Number: 1124-65-8), as both are frequently used in chemical synthesis.[5][6]

## Physicochemical Properties

The following table summarizes the key quantitative data for **3-Thiopheneacrylic acid**. These properties are essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	1195-52-4	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>2</sub> S	[2][3]
Molecular Weight	154.19 g/mol	[3]
Melting Point	150-154 °C	[4]
Boiling Point	298.9 °C at 760 mmHg	[2][4]
Density	1.346 g/cm <sup>3</sup>	[2][4]
Flash Point	134.6 °C	[2][4]
Refractive Index	1.656	[2][4]
Vapor Pressure	0.001 mmHg at 25°C	[2]

## Applications in Research and Drug Development

**3-Thiopheneacrylic acid** and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry. While primarily documented as a synthetic intermediate, its structural motif is found in molecules with diverse biological activities.[1]

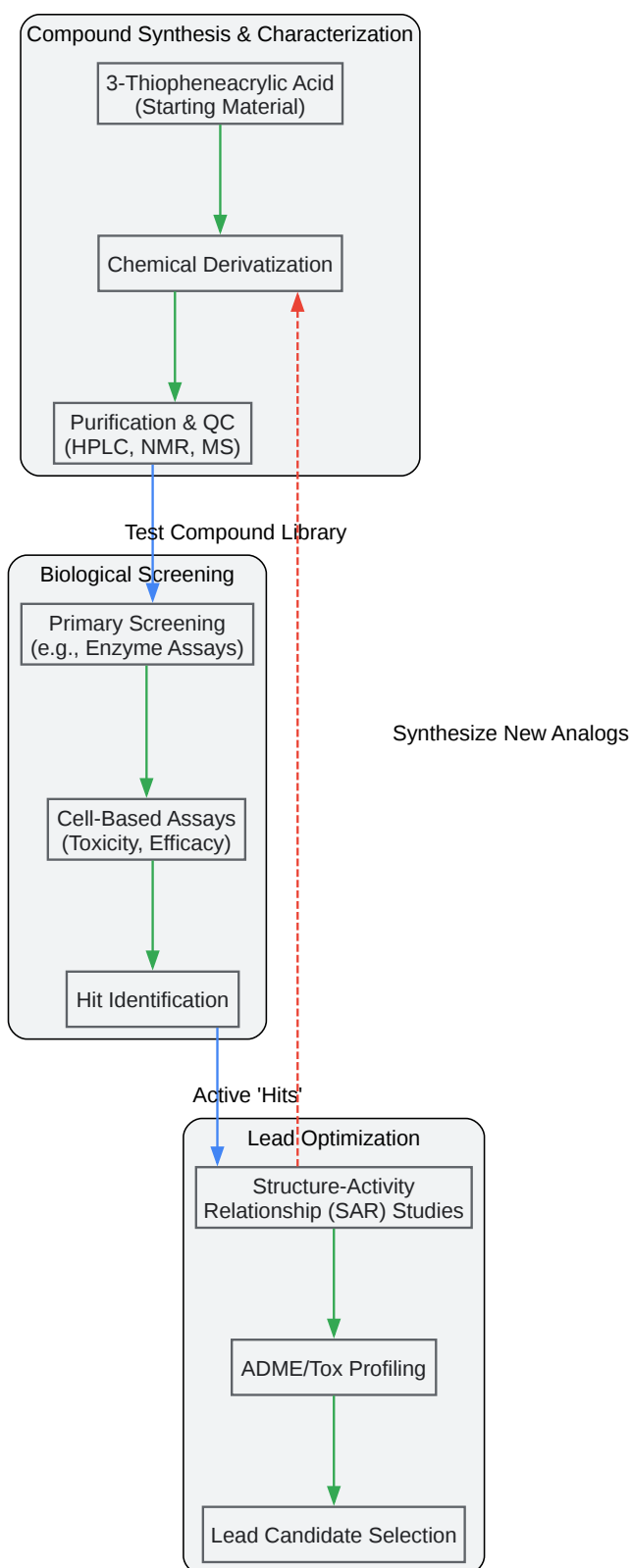
Derivatives of the isomeric 2-thiopheneacrylic acid have been utilized in the synthesis of:

- Anti-HIV HEPT analogs.[7]
- Benzimidazole and caffeine analogs that act as inhibitors of monoamine oxidase B.[7]
- Phenylalanine derivatives designed to enhance the intestinal absorption of insulin.[5]
- Novel benzothiazepinones with activity as glycogen synthase kinase-3 $\beta$  inhibitors.[5]

Furthermore, related thiophene-containing structures have shown potential as:

- Anticancer Agents: Hydrazide derivatives of thiophene-2-carboxylic acid have been synthesized and evaluated for their in-vitro anticancer activity.[8]
- Antimicrobial Agents: Thiophene derivatives have demonstrated activity against yeast-like fungi such as *Candida albicans*, as well as bacteria including *Escherichia coli* and *Staphylococcus aureus*.[9]

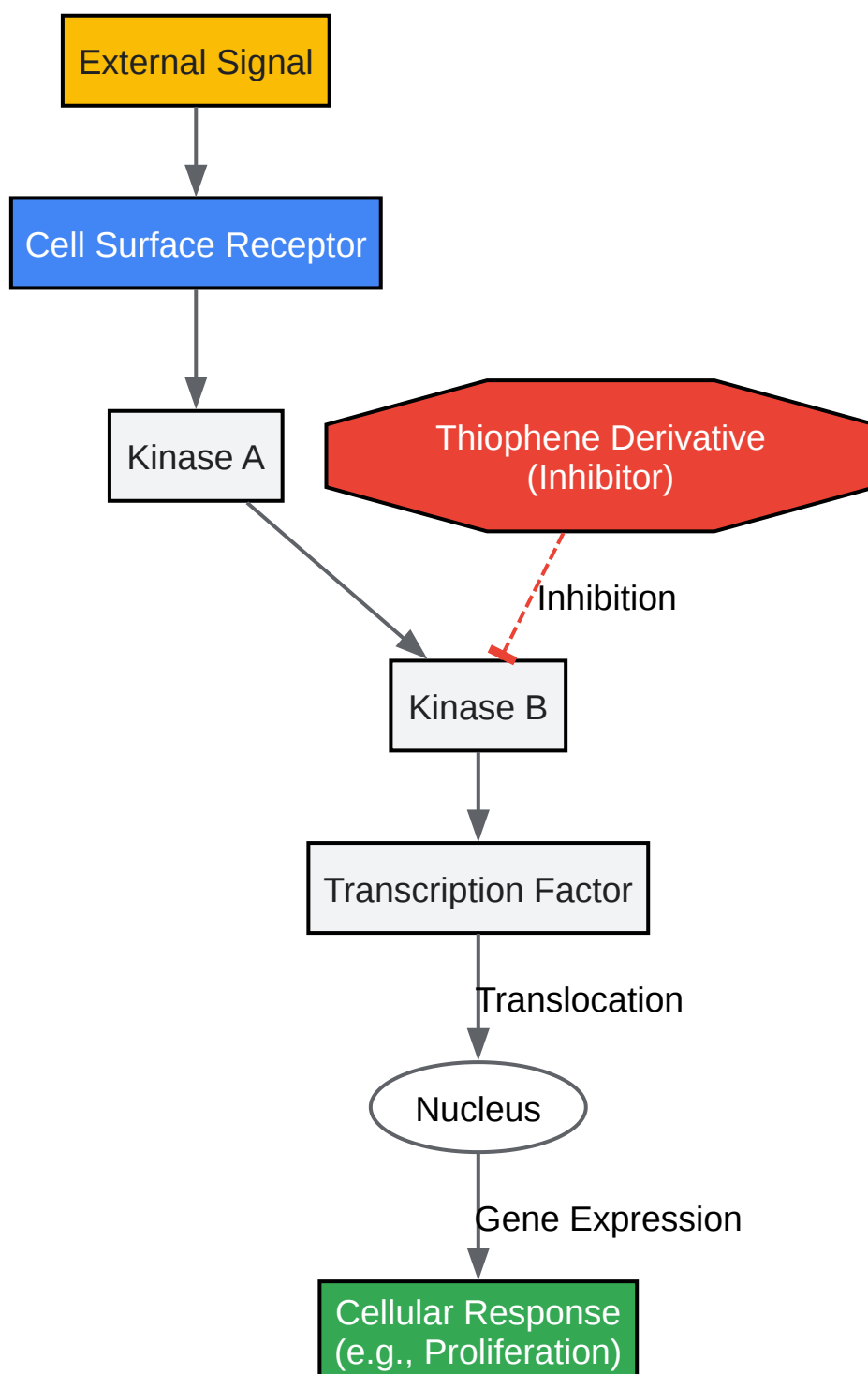
The development of such compounds typically follows a structured workflow from initial synthesis to biological evaluation.



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Caption: A typical workflow for drug discovery using **3-thiopheneacrylic acid** as a scaffold.

Research into thiophene derivatives suggests they may interact with various cellular signaling pathways. For instance, broader classes of related compounds have been found to modulate pathways involved in cancer progression, such as those controlling angiogenesis or cell signaling cascades.[10]



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Caption: Conceptual model of a kinase signaling pathway inhibited by a thiophene derivative.

## Experimental Protocols

The following sections describe generalized methodologies for the synthesis and purification of **3-Thiopheneacrylic acid**. These protocols are based on standard organic chemistry techniques and should be adapted and optimized for specific laboratory conditions.

A common method for preparing thiopheneacrylic acids is through the condensation of a thiophenecarboxaldehyde with a compound containing an active methylene group, such as malonic acid.<sup>[11]</sup>

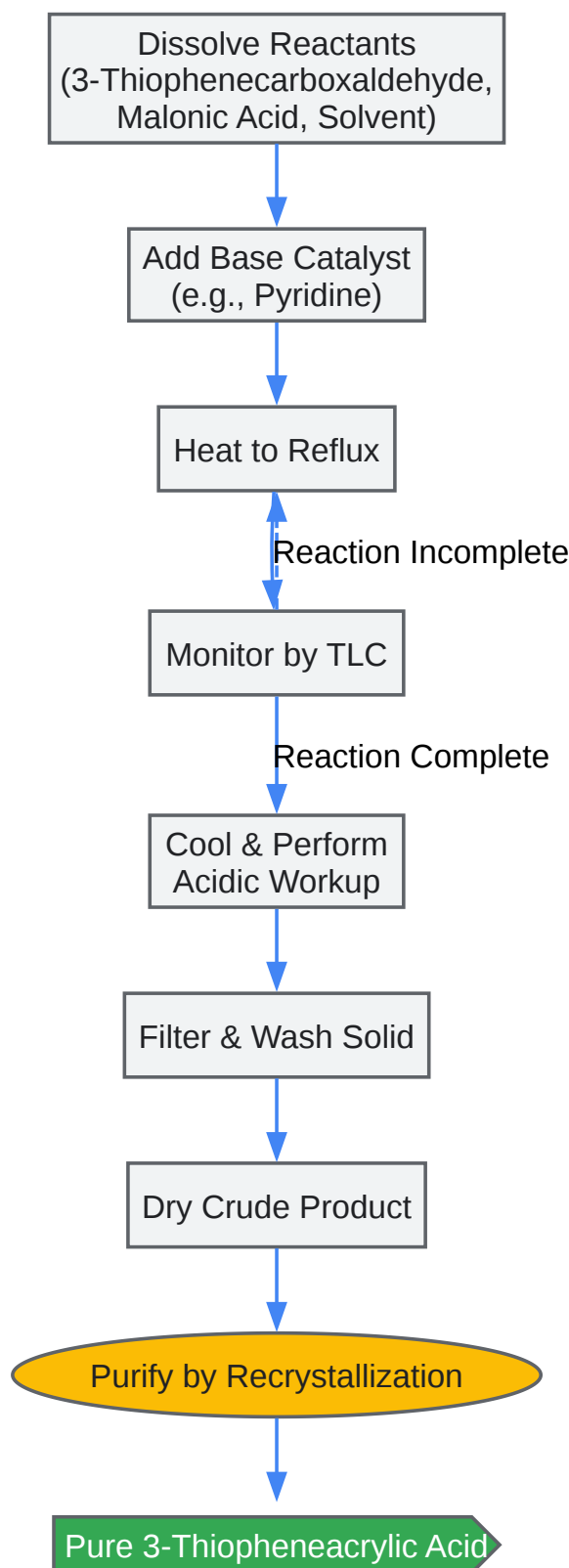
Materials:

- 3-Thiophenecarboxaldehyde
- Malonic acid
- Organic base catalyst (e.g., pyridine, piperidine)
- Solvent (e.g., ethanol, toluene)
- Hydrochloric acid (for workup)
- Deionized water

Procedure:

- Dissolve 3-thiophenecarboxaldehyde and a molar excess (e.g., 1.1 equivalents) of malonic acid in the chosen solvent in a round-bottom flask.
- Add a catalytic amount of the organic base to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete (indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.
- If a precipitate forms, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure.
- The crude product is then subjected to an acidic workup. This typically involves dissolving the residue in a basic aqueous solution (like NaOH), washing with an organic solvent (like ether) to remove unreacted aldehyde, and then re-acidifying the aqueous layer with HCl to precipitate the carboxylic acid product.
- Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.



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Caption: General workflow for the synthesis and purification of **3-thiopheneacrylic acid**.



Recrystallization is a standard technique for purifying crude solid products.<sup>[12]</sup> The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Materials:

- Crude **3-Thiopheneacrylic acid**
- Recrystallization solvent (e.g., ethanol/water mixture)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask

Procedure:

- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the recrystallization solvent to the flask.
- Gently heat the mixture on a hot plate, stirring continuously, until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
- Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.
- To maximize yield, further cool the flask in an ice-water bath for 15-30 minutes.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

- Keep the solid under suction to air-dry for several minutes, then transfer the crystals to a watch glass to dry completely.

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